
3'-C-Methylidene-2',3'-dideoxy-5-methyluridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3'-C-Methylidene-2',3'-dideoxy-5-methyluridine, also known as MDMU, is a modified nucleoside that has gained significant attention in scientific research due to its unique properties. MDMU is a nucleoside analog that has shown promise in the treatment of viral infections and cancer.
Wirkmechanismus
The mechanism of action of 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine is not fully understood. However, studies have shown that 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine inhibits viral replication by interfering with the reverse transcriptase enzyme, which is essential for the replication of many viruses. 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
3'-C-Methylidene-2',3'-dideoxy-5-methyluridine has been shown to have various biochemical and physiological effects. Studies have shown that 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine inhibits the replication of viruses by interfering with the reverse transcriptase enzyme. 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3'-C-Methylidene-2',3'-dideoxy-5-methyluridine has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine is also relatively inexpensive compared to other nucleoside analogs. However, 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine has some limitations for lab experiments. It is a highly toxic compound that requires careful handling, and its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for the study of 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine. One area of research is the development of novel 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine derivatives with improved antiviral and anticancer properties. Another area of research is the investigation of the mechanism of action of 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine, which could lead to the development of new therapeutic targets for viral infections and cancer. Additionally, studies could be conducted to investigate the potential use of 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine in the treatment of other diseases, such as inflammatory diseases.
Conclusion
In conclusion, 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine is a nucleoside analog that has shown promise in the treatment of viral infections and cancer. Its unique properties make it a valuable compound for scientific research. The synthesis method of 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine is complex, and its mechanism of action is not fully understood. However, studies have shown that 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine has various biochemical and physiological effects, including the inhibition of viral replication and the induction of apoptosis in cancer cells. While 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine has some limitations for lab experiments, there are several future directions for the study of 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine that could lead to the development of new therapeutic targets for various diseases.
Synthesemethoden
3'-C-Methylidene-2',3'-dideoxy-5-methyluridine can be synthesized using a modified version of the Hoesch reaction. This method involves the reaction of 2,3,5-tri-O-benzoyl-D-arabinofuranosyl chloride with methyl isocyanate to produce 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine. The synthesis of 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine is a complex process that requires careful attention to detail and a high level of expertise.
Wissenschaftliche Forschungsanwendungen
3'-C-Methylidene-2',3'-dideoxy-5-methyluridine has been studied extensively in scientific research for its antiviral and anticancer properties. Studies have shown that 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine inhibits the replication of various viruses, including HIV, hepatitis B, and herpes simplex virus. 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine has also been shown to induce apoptosis in cancer cells, making it a potential treatment for various types of cancer.
Eigenschaften
CAS-Nummer |
118744-89-1 |
|---|---|
Produktname |
3'-C-Methylidene-2',3'-dideoxy-5-methyluridine |
Molekularformel |
C11H14N2O4 |
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
1-[(2R,5S)-5-(hydroxymethyl)-4-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H14N2O4/c1-6-3-9(17-8(6)5-14)13-4-7(2)10(15)12-11(13)16/h4,8-9,14H,1,3,5H2,2H3,(H,12,15,16)/t8-,9-/m1/s1 |
InChI-Schlüssel |
LOJSNYMIIFOHIJ-RKDXNWHRSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2CC(=C)[C@H](O2)CO |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(=C)C(O2)CO |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(=C)C(O2)CO |
Andere CAS-Nummern |
118744-89-1 |
Synonyme |
3'-C-methylidene-2',3'-dideoxy-5-methyluridine 3'-CH2-5-MedU |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



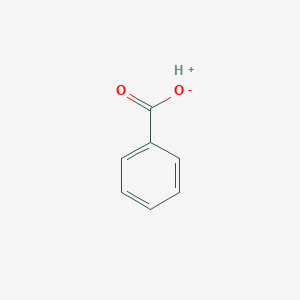
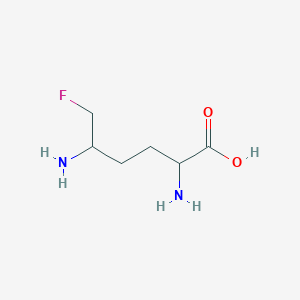
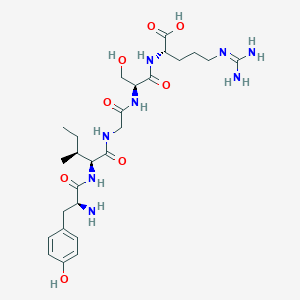
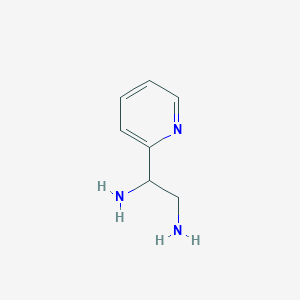
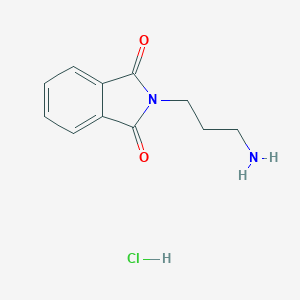

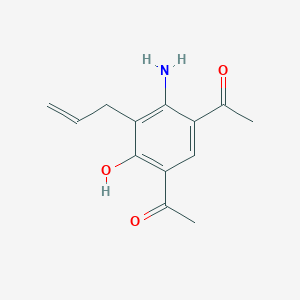

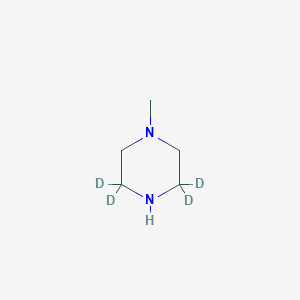

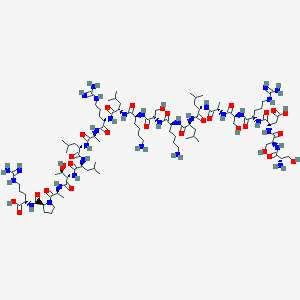
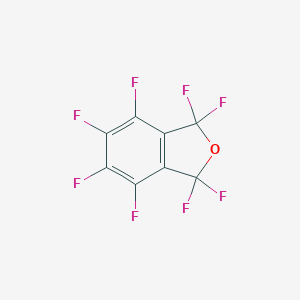
![1H-Pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B39512.png)
